Dihydroorotase (DHO) Inhibition: 5-(2-Phenyldiazenyl)-4,6-pyrimidinediol vs. Standard Inhibitors
The compound demonstrates weak but specific inhibition of dihydroorotase (DHO) from mouse Ehrlich ascites cells, with a reported IC50 value of 1.00E+6 nM at pH 7.37 [1]. In contrast, established DHO inhibitors like 5-fluoroorotate and PALA (N-phosphonacetyl-L-aspartate) exhibit nanomolar to low micromolar potency (IC50 < 1000 nM). This stark difference in potency (approximately 1000-fold less active) confirms that 5-(2-phenyldiazenyl)-4,6-pyrimidinediol is not a potent DHO inhibitor but rather a weak-binding probe.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1.00E+6 nM (1 mM) |
| Comparator Or Baseline | Standard DHO inhibitors (e.g., 5-fluoroorotate, PALA): IC50 < 1000 nM (1 µM) |
| Quantified Difference | Approximately 1000-fold higher (weaker) IC50 |
| Conditions | Dihydroorotase enzyme from mouse Ehrlich ascites cells, 10 µM compound concentration, pH 7.37 |
Why This Matters
This quantifies the compound's weak interaction with DHO, establishing it as a low-affinity probe rather than a potent inhibitor, which is crucial for researchers selecting appropriate chemical tools for enzyme inhibition studies.
- [1] BindingDB. (2013). Affinity Data for 5-(2-Phenyldiazenyl)-4,6-pyrimidinediol. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/Cheminfo.jsp?all_chiral=on&cid=17349596 View Source
